2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with amino and cyano groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group, yielding diamino derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 4-Cyano-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
2-(3-Amino-4-cyano-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both amino and cyano groups on the pyrazole ring, along with an acetic acid moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
156045-12-4 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 |
IUPAC Name |
2-(3-amino-4-cyanopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H6N4O2/c7-1-4-2-10(3-5(11)12)9-6(4)8/h2H,3H2,(H2,8,9)(H,11,12) |
InChI Key |
ANTGEQXFHIBCHB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN1CC(=O)O)N)C#N |
Synonyms |
1H-Pyrazole-1-aceticacid,3-amino-4-cyano-(9CI) |
Origin of Product |
United States |
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